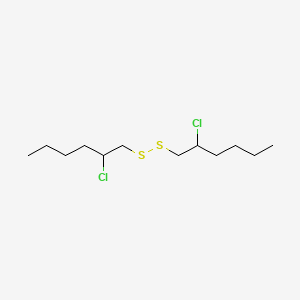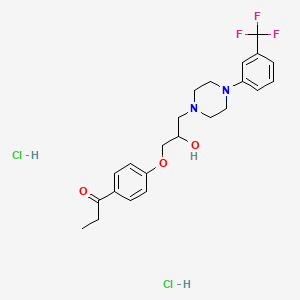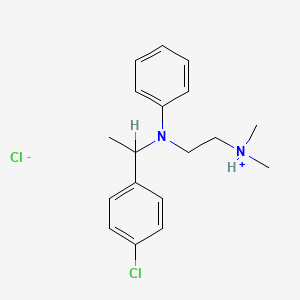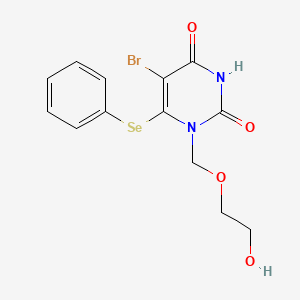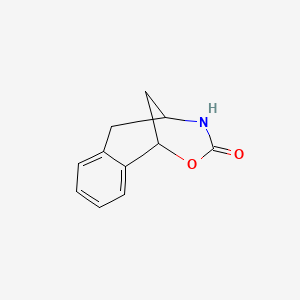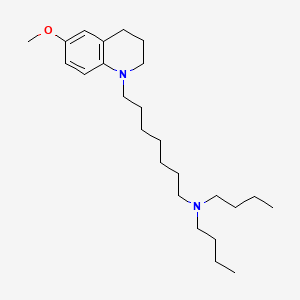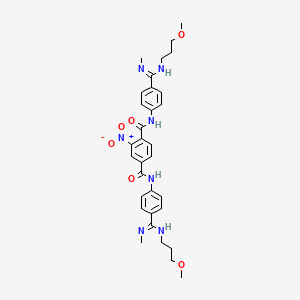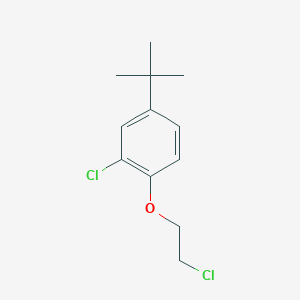
4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene is an organic compound characterized by the presence of a tert-butyl group, two chlorine atoms, and an ethoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with 4-tert-butylphenol.
Chlorination: The phenol group is chlorinated using thionyl chloride (SOCl₂) to form 4-tert-butyl-2-chlorophenol.
Etherification: The chlorinated phenol undergoes etherification with 2-chloroethanol in the presence of a base such as potassium carbonate (K₂CO₃) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The tert-butyl group can be oxidized under specific conditions, and the benzene ring can undergo reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under reflux conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products
Substitution: Products include derivatives where the chlorine atoms are replaced by other nucleophiles.
Oxidation: Oxidation of the tert-butyl group can yield tert-butyl alcohol derivatives.
Reduction: Reduction of the benzene ring can lead to cyclohexane derivatives.
Aplicaciones Científicas De Investigación
4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition studies.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. The presence of chlorine atoms and the tert-butyl group can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Tert-butylbenzyl chloride
- 4-Tert-butyl-2-chlorophenol
- 4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene derivatives
Uniqueness
This compound is unique due to the combination of its tert-butyl group, chlorine atoms, and ethoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.
Propiedades
Número CAS |
2051-63-0 |
|---|---|
Fórmula molecular |
C12H16Cl2O |
Peso molecular |
247.16 g/mol |
Nombre IUPAC |
4-tert-butyl-2-chloro-1-(2-chloroethoxy)benzene |
InChI |
InChI=1S/C12H16Cl2O/c1-12(2,3)9-4-5-11(10(14)8-9)15-7-6-13/h4-5,8H,6-7H2,1-3H3 |
Clave InChI |
XFUFWZSWAIXWHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)OCCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibenzo[j,lmn]phenanthridine](/img/structure/B12803424.png)

![methyl 2-[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-12,14-diacetyloxy-6-(furan-3-yl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate](/img/structure/B12803445.png)
![9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-](/img/structure/B12803458.png)

![3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid](/img/structure/B12803460.png)
